3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline
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Overview
Description
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline is a compound that features a quinazoline core structure with a pyrrolidine moiety attached via a methylene bridge. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The incorporation of the pyrrolidine ring enhances the compound’s pharmacological properties, potentially increasing its efficacy in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts such as palladium or nickel can facilitate the cyclization and substitution reactions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various functionalized quinazoline and pyrrolidine derivatives.
Scientific Research Applications
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with diverse biological activities.
Quinazoline: A core structure in many biologically active compounds.
Pyrrolidinylquinazoline: Compounds with similar structures but different substituents.
Uniqueness
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline core and the pyrrolidine moiety, which enhances its pharmacological properties. This structural combination allows for greater versatility in biological interactions and potential therapeutic applications .
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-12(3-1)9-16(10-15-13)8-11-5-6-14-7-11/h1-4,10-11,14H,5-9H2 |
InChI Key |
SOQVVTPOUCKMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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